
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiproliferative Activities
Research has identified certain derivatives with significant antiproliferative activities against various human cancer cell lines, such as nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Specifically, one study highlighted a compound with pronounced activity against nasopharyngeal carcinoma cells, showcasing its potential in cancer treatment without affecting peripheral blood mononuclear cells at certain concentrations (I‐Li Chen et al., 2013).
Chemosensor Applications
Another application involves the development of chemosensors based on naphthalene-quinoline conjugates. These compounds have been used to create highly selective sensors for metal ions, such as aluminum and cadmium, demonstrating the versatility of quinoline derivatives in environmental and biological monitoring (Ankita Roy et al., 2016), (Xiaoyan Zhou et al., 2012).
Luminescent Materials
Quinoline derivatives have also been explored for their luminescent properties, particularly in the development of lanthanide complexes that exhibit bright red fluorescence. These findings suggest potential applications in the fields of optical materials and molecular probes (Wei-Na Wu et al., 2006).
Antimicrobial Properties
Some quinoline derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. This highlights the potential of these compounds in developing new antimicrobial agents (K. Pissinate et al., 2016).
Structural and Coordination Chemistry
The structural study and coordination chemistry of quinoline derivatives have been explored, showing their ability to form co-crystals and salts with various properties. This research underlines the compound's utility in developing new materials with specific structural and chemical characteristics (A. Karmakar et al., 2009).
作用機序
The mechanism of action of these compounds can vary widely, depending on their specific structure and the biological systems they interact with.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)25-12-4-7-18-8-10-20(14-22(18)25)24-23(27)15-28-21-11-9-17-5-2-3-6-19(17)13-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJBWNDYUJTIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile](/img/structure/B2567294.png)

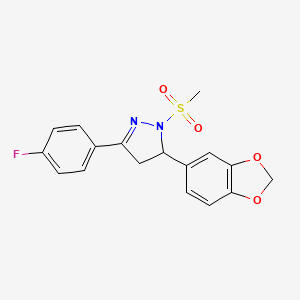
![methyl 3-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2567298.png)


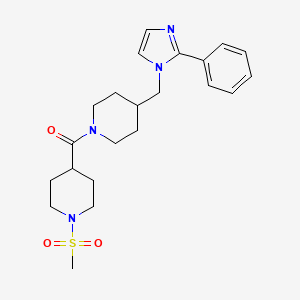
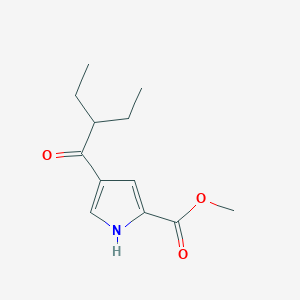
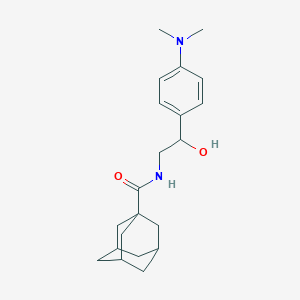
![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)
![7-methyl-6-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2567311.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)
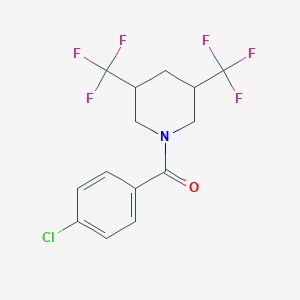
![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)